molecular formula C24H28O8 B019342 5-Acetoxymatairesinol dimethyl ether CAS No. 74892-45-8

5-Acetoxymatairesinol dimethyl ether

Cat. No.: B019342
CAS No.: 74892-45-8
M. Wt: 444.5 g/mol
InChI Key: CJBJCEARMFPRTA-STSQHVNTSA-N
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Description

5-Acetoxymatairesinol dimethyl ether: is a naturally occurring lignan compound. It is derived from the barks of Pseudolarix kaempferi and is known for its potential biological activities. The compound has a molecular formula of C24H28O8 and a molecular weight of 444.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetoxymatairesinol dimethyl ether typically involves the acetylation of matairesinol dimethyl ether. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C and a reaction time of several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; reaction conditions typically involve acidic or basic media.

    Reduction: Lithium aluminum hydride; reaction conditions usually involve anhydrous solvents and low temperatures.

    Substitution: Halogens, nucleophiles; reaction conditions vary depending on the specific substitution reaction.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Acetoxymatairesinol dimethyl ether involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with cellular proteins and enzymes, modulating their activity.

    Pathways Involved: It influences signaling pathways related to oxidative stress, inflammation, and apoptosis. .

Comparison with Similar Compounds

    Matairesinol dimethyl ether: The parent compound from which 5-Acetoxymatairesinol dimethyl ether is derived.

    Secoisolariciresinol diglucoside: Another lignan compound with similar biological activities.

    Pinoresinol diglucoside: A lignan with comparable antioxidant properties

Uniqueness: this compound is unique due to its specific acetoxy group, which imparts distinct chemical and biological properties. This modification enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[(R)-(3,4-dimethoxyphenyl)-[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O8/c1-14(25)32-23(16-7-9-20(28-3)22(12-16)30-5)18-13-31-24(26)17(18)10-15-6-8-19(27-2)21(11-15)29-4/h6-9,11-12,17-18,23H,10,13H2,1-5H3/t17-,18+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJCEARMFPRTA-STSQHVNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1COC(=O)C1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]([C@H]1COC(=O)[C@@H]1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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